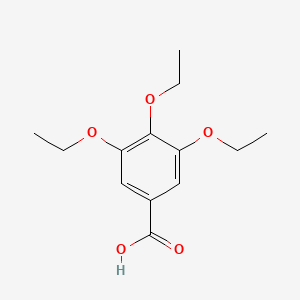

3,4,5-Triethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66202. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-triethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCENSLDYFDZUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219992 | |

| Record name | 3,4,5-Triethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6970-19-0 | |

| Record name | 3,4,5-Triethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6970-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Triethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006970190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6970-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Triethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-triethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Trimethoxybenzoic Acid

Introduction

3,4,5-Trimethoxybenzoic acid, also known as eudesmic acid or gallic acid trimethyl ether, is a derivative of benzoic acid with three methoxy groups substituted on the phenyl ring.[1][2] This compound serves as a crucial intermediate in organic synthesis and is utilized in the manufacturing of pharmaceuticals, dyes, and inks.[3][4] Its structural features impart specific physicochemical properties that are critical for its application in various scientific and industrial fields. This technical guide details the key physicochemical properties of 3,4,5-trimethoxybenzoic acid, along with the experimental protocols for their determination.

Physicochemical Properties

The physical and chemical characteristics of 3,4,5-trimethoxybenzoic acid are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | [2] |

| Molecular Weight | 212.20 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Melting Point | 168-171 °C | [3][5] |

| Boiling Point | 225-227 °C at 10 mmHg | [3] |

| pKa | ~4.23 | [5] |

Solubility

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [5][7] |

| Ethanol | Soluble | [8] |

| Chloroform | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble (30 mg/mL) | [6] |

| N,N-Dimethylformamide (DMF) | Soluble (30 mg/mL) | [6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Melting Point Determination

The melting point of an organic solid can be determined using the capillary method. A small, powdered sample of the compound is packed into a capillary tube, which is then heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range. A sharp melting range is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the weak acid (3,4,5-trimethoxybenzoic acid) is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination

The solubility of a compound can be determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then measured, typically by a spectroscopic or gravimetric method, to determine the solubility.

Spectral Data

The following tables summarize the key spectral data for 3,4,5-trimethoxybenzoic acid.

NMR Spectroscopy

| Spectrum | Solvent | Chemical Shift (δ) ppm | Reference |

| ¹H NMR | DMSO-d₆ | 7.25 (s, 2H, Ar-H), 3.84 (s, 6H, 2 x OCH₃), 3.74 (s, 3H, OCH₃), 12.95 (s, 1H, COOH) | [9] |

| ¹³C NMR | DMSO-d₆ | 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35 | [10] |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic) | ~3000 |

| C=O stretch (carboxylic acid) | ~1700 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch | 1300-1000 |

Mass Spectrometry

| Ionization Method | Key m/z values | Reference |

| Electron Ionization (EI) | 212 (M+), 197, 182, 169, 154, 139, 125, 111, 96, 79, 69, 53, 44 | [11][12] |

Synthesis

A common method for the synthesis of 3,4,5-trimethoxybenzoic acid is the methylation of gallic acid.[3][5][13][14] This typically involves the reaction of gallic acid with a methylating agent, such as dimethyl sulfate, in the presence of a base.[3][13][14] The resulting product is then purified.

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of 3,4,5-trimethoxybenzoic acid.

Experimental Workflow for pKa Determination

Caption: A workflow diagram for the determination of pKa via potentiometric titration.

References

- 1. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 3. 3,4,5-Trimethoxy benzoic acid | 118-41-2 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. caymanchem.com [caymanchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. bdmaee.net [bdmaee.net]

- 9. spectrabase.com [spectrabase.com]

- 10. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 13. prepchem.com [prepchem.com]

- 14. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]

3,4,5-Triethoxybenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Triethoxybenzoic acid, a key chemical intermediate in organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications in the development of pharmacologically active molecules.

Core Chemical and Physical Properties

This compound is a derivative of benzoic acid characterized by three ethoxy groups at the 3, 4, and 5 positions of the benzene ring. These structural features impart specific solubility and reactivity characteristics that make it a valuable building block in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 6970-19-0 | [1] |

| Molecular Formula | C₁₃H₁₈O₅ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Benzoic acid, 3,4,5-triethoxy- |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with gallic acid (3,4,5-trihydroxybenzoic acid). The following protocol details a common synthetic route.

Experimental Protocol: Synthesis from Gallic Acid

This synthesis involves three main stages: esterification of the carboxylic acid, etherification of the hydroxyl groups, and subsequent hydrolysis of the ester to yield the final product.

Step 1: Esterification of Gallic Acid to Ethyl Gallate

This initial step protects the carboxylic acid group as an ethyl ester to prevent side reactions during the subsequent etherification.

-

Materials: Gallic acid, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

Suspend gallic acid (1 equivalent) in absolute ethanol (10 volumes).

-

Slowly add concentrated sulfuric acid (0.1 equivalents) at 0°C.

-

Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl gallate.

-

Step 2: Etherification of Ethyl Gallate to Ethyl 3,4,5-Triethoxybenzoate

The phenolic hydroxyl groups of ethyl gallate are converted to ethoxy groups via a Williamson ether synthesis.

-

Materials: Ethyl gallate, N,N-dimethylformamide (DMF) or acetone, anhydrous potassium carbonate (K₂CO₃), diethyl sulfate or ethyl iodide.

-

Procedure:

-

Dissolve ethyl gallate (1 equivalent) in DMF or acetone.

-

Add anhydrous potassium carbonate (3.5 equivalents).

-

Add diethyl sulfate or ethyl iodide (3.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and stir vigorously for 12-24 hours, monitoring by TLC.

-

Once complete, cool the mixture and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 3,4,5-triethoxybenzoate. The product can be purified by column chromatography.

-

Step 3: Hydrolysis of Ethyl 3,4,5-Triethoxybenzoate to this compound

The final step is the saponification of the ethyl ester to the carboxylic acid.

-

Materials: Ethyl 3,4,5-triethoxybenzoate, ethanol, sodium hydroxide (NaOH) solution.

-

Procedure:

-

Dissolve ethyl 3,4,5-triethoxybenzoate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from gallic acid to this compound and its subsequent conversion to an activated acyl chloride for further reactions.

Caption: Synthetic pathway of this compound and its activation.

Applications in Drug Discovery and Development

While research on the direct biological activity of this compound is limited, its structural motif is present in a variety of pharmacologically active molecules. The 3,4,5-trialkoxy substitution pattern on the phenyl ring is a known feature in compounds investigated for cardiovascular and other therapeutic applications.

As a Chemical Intermediate:

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, it can be converted to its corresponding acyl chloride, 3,4,5-triethoxybenzoyl chloride, which is a reactive intermediate for the acylation of amines and alcohols to create a diverse library of compounds for biological screening. A notable example is its use in the synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine, a compound of interest in medicinal chemistry.

Potential Therapeutic Applications:

Recent patent literature suggests that compounds incorporating the this compound structure may have potential as antifibrotic agents through the inhibition of type 1 collagen synthesis.[2] This indicates a promising area for future research and drug development. Furthermore, the structural similarity to the 3,4,5-trimethoxybenzoyl group, which is known to interact with biological targets such as tubulin, suggests that 3,4,5-triethoxy-substituted compounds could be explored for similar activities.

Logical Relationship in Drug Discovery

The following diagram outlines the logical workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

References

Solubility of 3,4,5-Triethoxybenzoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 3,4,5-Triethoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents available qualitative information. To provide a quantitative reference, solubility data for the structurally similar compound, 3,4,5-Trimethoxybenzoic acid, is included, which can offer insights into the expected solubility behavior. Furthermore, this guide details a standard experimental protocol for determining solubility, enabling researchers to generate precise quantitative data for this compound in their laboratories.

Physicochemical Properties of this compound

This compound is a derivative of benzoic acid with three ethoxy groups attached to the phenyl ring. These structural features, combining a polar carboxylic acid group with nonpolar ethoxy and phenyl groups, dictate its solubility characteristics in various solvents.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Water | Slightly soluble |

| Ethanol | Soluble |

| Ether | Soluble |

| Chloroform | Soluble |

This information is based on general statements found in chemical literature.

Quantitative Solubility of a Structurally Related Compound: 3,4,5-Trimethoxybenzoic Acid

To provide a quantitative perspective, the following table summarizes the solubility of 3,4,5-Trimethoxybenzoic acid, a close structural analog of this compound where methoxy groups replace the ethoxy groups. This data can serve as a useful reference for estimating the solubility of this compound and for selecting appropriate solvents for experimental work. It is important to note that while the trend in solubility across different solvents may be similar, the absolute solubility values for this compound are likely to differ due to the larger size of the ethoxy groups.

Table 2: Quantitative Solubility of 3,4,5-Trimethoxybenzoic Acid

| Solvent | Molar Solubility (mol·dm⁻³) at 298.2 K |

| Propylene Carbonate | 0.4638 |

| 1-Propanol | 0.6971 |

| 2-Propanol | 0.5471 |

| 1-Butanol | 0.6417 |

| 2-Butanol | 0.4743 |

| Isobutanol | 0.5113 |

| 1-Pentanol | 0.5701 |

| 1-Hexanol | 0.4996 |

| 1-Heptanol | 0.4468 |

| 1-Octanol | 0.4045 |

| Diethyl Ether | 0.5891 |

| Dibutyl Ether | 0.2858 |

| Tetrahydrofuran | 1.151 |

| 1,4-Dioxane | 1.157 |

| Ethyl Acetate | 0.8402 |

| Butyl Acetate | 0.6037 |

| Acetonitrile | 0.8174 |

| 2-Methoxyethanol | 1.139 |

| 2-Ethoxyethanol | 0.9839 |

| 2-Butoxyethanol | 0.7719 |

Data is for 3,4,5-Trimethoxybenzoic acid and is intended for comparative purposes only.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The isothermal equilibrium shake-flask method followed by quantitative analysis is a widely accepted and robust technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

-

Analyze the standard solutions using a validated HPLC method to construct a calibration curve.

-

Analyze the diluted samples under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its qualitative solubility in common organic solvents is known. For drug development and research applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable methodology. The solubility data of the structurally similar 3,4,5-Trimethoxybenzoic acid serves as a valuable, albeit comparative, resource for initial solvent screening and formulation development. The generation of robust, quantitative solubility data for this compound will be a significant contribution to the broader scientific community.

Spectroscopic Analysis of 3,4,5-Trialkoxybenzoic Acids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trialkoxybenzoic acids are derivatives of benzoic acid characterized by the presence of three alkoxy groups on the aromatic ring. The nature and position of these substituents significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of synthesized compounds in this class. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Presentation

The following tables summarize the expected and observed spectroscopic data for 3,4,5-trialkoxybenzoic acids. Note that the data presented for 3,4,5-trimethoxybenzoic acid is for illustrative purposes to guide the analysis of 3,4,5-triethoxybenzoic acid.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, Integration, Assignment) |

| This compound | Not Available | Data not available in searched resources. |

| 3,4,5-Trimethoxybenzoic acid | DMSO-d₆ | 12.95 (s, 1H, -COOH), 7.25 (s, 2H, Ar-H), 3.84 (s, 6H, 2 x -OCH₃), 3.74 (s, 3H, -OCH₃)[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm (Assignment) |

| This compound | Not Available | Data not available in searched resources. |

| 3,4,5-Trimethoxybenzoic acid | DMSO-d₆ | 167.40 (C=O), 153.11 (C-O), 141.81 (C-O), 126.38 (Ar-C), 106.98 (Ar-C), 60.55 (-OCH₃), 56.35 (-OCH₃)[1][2] |

Table 3: IR Spectroscopic Data

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| This compound | Not Available | Data not available in searched resources. |

| 3,4,5-Trimethoxybenzoic acid | Not Available | Expected absorptions: ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250, ~1050 (C-O stretch) |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Key Fragment Ions (m/z) |

| This compound | Not Available | Data not available in searched resources. |

| 3,4,5-Trimethoxybenzoic acid | Not Available | Expected fragments: [M]+, [M-OH]+, [M-COOH]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generally applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR), is typically used.[1]

-

Sample Preparation : A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Data Acquisition :

-

¹H NMR : Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR : Spectra are typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal or TMS.

-

-

Data Analysis : The chemical shifts, integration values, and coupling patterns of the signals are analyzed to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation : The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis : The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)

-

Instrumentation : Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Introduction : The sample can be introduced directly, or via a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Data Acquisition : The instrument is operated to detect positive or negative ions, and the mass-to-charge ratio (m/z) of the ions is recorded.

-

Data Analysis : The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While specific, experimentally verified spectroscopic data for this compound are not present in the searched public domain resources, this guide provides the necessary framework for its characterization. By following the outlined experimental protocols for NMR, IR, and MS, and by using the provided data for the trimethoxy analogue as a reference, researchers can effectively analyze and confirm the structure of this compound. The provided workflow visualization serves as a general guide for the logical progression of compound characterization in a research and development setting.

References

A Technical Guide to the Biological Activities of 3,4,5-Trimethoxybenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzoic acid (TMBA), a derivative of gallic acid, and its analogues have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, potential therapeutic applications, and mechanisms of action of TMBA and its derivatives. The document summarizes key quantitative data, details experimental protocols for pivotal biological assays, and visualizes critical signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

3,4,5-Trimethoxybenzoic acid is an organic compound that has garnered substantial interest within the scientific community due to its versatile chemical nature and a wide array of biological functions. As a derivative of the naturally occurring polyphenol gallic acid, TMBA serves as a crucial building block in the synthesis of numerous bioactive molecules and pharmaceutical intermediates.[1][2] Its structural framework, characterized by a benzoic acid core with three methoxy groups at the 3, 4, and 5 positions, imparts unique physicochemical properties that contribute to its diverse pharmacological effects.[3] These activities include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. This guide will explore these biological activities in detail, providing the necessary technical information for further research and development.

Synthesis

The primary route for synthesizing 3,4,5-Trimethoxybenzoic acid involves the methylation of gallic acid.[4] This process typically utilizes a methylating agent, such as dimethyl sulfate, in a basic solution to convert the hydroxyl groups of gallic acid into methoxy groups.[4][5] The resulting crude product is then purified through neutralization, filtration, and washing to yield high-purity TMBA as a white crystalline powder.[4]

Further modifications of the TMBA scaffold, such as the synthesis of amides, esters, and hydrazones, have been explored to enhance its biological efficacy and create novel therapeutic agents.[6][7]

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoyl chloride

A common intermediate for the synthesis of TMBA derivatives is 3,4,5-trimethoxybenzoyl chloride. A general laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trimethoxybenzoic acid (1 equivalent) in an appropriate solvent such as chloroform.[8]

-

Addition of Reagent: To this solution, add thionyl chloride (SOCl₂) (5 equivalents) dropwise at room temperature.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 4 hours.[8]

-

Work-up: After cooling to room temperature, remove the excess solvent and thionyl chloride under reduced pressure to obtain 3,4,5-trimethoxybenzoyl chloride as an oil. This product is often used in subsequent reactions without further purification.[8]

Biological Activities and Mechanisms of Action

Antioxidant Activity

3,4,5-Trimethoxybenzoic acid is a potent antioxidant, a property attributed to its ability to scavenge free radicals and modulate oxidative stress.[9] This activity is foundational to many of its other observed biological effects, including its hepatoprotective and neuroprotective actions.[9]

The antioxidant capacity of TMBA and its derivatives can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM working solution of DPPH in the same solvent. This solution should be freshly prepared and protected from light.[10]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.[10]

-

Add 100 µL of the DPPH working solution to each well.[10]

-

Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

-

Include a blank well containing 200 µL of the solvent.[10]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[10]

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Activity

Derivatives of 3,4,5-Trimethoxybenzoic acid have demonstrated significant anti-inflammatory effects. These effects are often mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11]

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Certain trimethoxy-stilbene derivatives have been shown to suppress the phosphorylation of IKKα/β and IκBα, thereby preventing NF-κB activation.[11]

This in vivo model is commonly used to assess the anti-inflammatory activity of novel compounds.

-

Animal Model: Male Wistar rats are typically used.[13]

-

Compound Administration: The test compound (e.g., a derivative of 3,4,5-trimethoxybenzyl alcohol) is administered intraperitoneally or orally at a specific dose (e.g., 300 µmol/kg) 30 minutes prior to the induction of inflammation.[13][14][15] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 5 mg/kg).[13]

-

Induction of Edema: Paw edema is induced by a sub-plantar injection of 1% carrageenan solution (e.g., 100 µL) into the right hind paw of the rats.[13]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

3,4,5-Trimethoxybenzoic acid and its derivatives have shown promising antimicrobial activity against a range of pathogens.

| Compound | Organism | MIC (µg/mL) | Reference |

| 3,4,5-Trimethoxybenzoic acid | Staphylococcus aureus | 0.97 | [8][16] |

The MIC is determined using a broth microdilution method.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Derivatives of 3,4,5-Trimethoxybenzoic acid have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Hybrid 4b (Hydroxamic acid derivative) | MCF-7 (Breast Cancer) | 1.183 | [4] |

| Hybrid 4b (Hydroxamic acid derivative) | HepG2 (Liver Cancer) | 2.536 | [4] |

| Hybrid 4b (Hydroxamic acid derivative) | HCT116 (Colon Cancer) | 1.587 | [4] |

| Hybrid 4b (Hydroxamic acid derivative) | A549 (Lung Cancer) | 1.934 | [4] |

| Ciprofloxacin Chalcone Hybrid | HepG2 (Liver Cancer) | 22 µg/mL (24h), 5.6 µg/mL (48h) | [9][17] |

| Ciprofloxacin Chalcone Hybrid | MCF-7 (Breast Cancer) | 54 µg/mL (24h), 11.5 µg/mL (48h) | [9][17] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Neuroprotective Activity

Derivatives of 3,4,5-Trimethoxybenzoic acid have shown potential in the treatment of neurodegenerative diseases, partly through the inhibition of acetylcholinesterase (AChE) and activation of neuroprotective signaling pathways like the Tropomyosin receptor kinase B (TrkB) pathway.[18][19]

The TrkB receptor and its ligand, brain-derived neurotrophic factor (BDNF), play crucial roles in neuronal survival, growth, and plasticity. Activation of TrkB triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and protect against neuronal damage.[19][20][21] Certain small molecules can act as TrkB agonists, mimicking the effects of BDNF and offering a therapeutic strategy for neurodegenerative disorders.[19]

Hydroxyl amide derivatives of 3,4,5-trimethoxybenzoic acid have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, suggesting their potential in managing symptoms of Alzheimer's disease.[18]

| Compound | % Inhibition of AChE | Reference |

| Hydroxyl amide derivative 7 | 93.2 ± 4.47 | [18] |

| Galantamine (Control) | 90.3 ± 0.45 | [18] |

This spectrophotometric method is widely used to screen for AChE inhibitors.[16][22]

-

Reagents:

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

-

Acetylcholinesterase (AChE) enzyme solution.

-

Buffer solution (e.g., Tris-HCl, pH 8.0).[22]

-

-

Assay Procedure:

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Hepatoprotective Activity

3,4,5-Trimethoxybenzoic acid has been shown to exert hepatoprotective effects, particularly in models of carbon tetrachloride (CCl₄)-induced liver injury, by modulating oxidative-nitrosative stress and inflammation.[9]

-

Animal Model: Wistar rats are commonly used.

-

Induction of Liver Injury: Acute liver injury is induced by a single intraperitoneal or oral administration of CCl₄ (e.g., 1 mL/kg, diluted in olive oil).[17][23][24]

-

Treatment: The test compound is administered to the animals before or after the CCl₄ challenge. A control group receives only the vehicle, and a positive control group may receive a known hepatoprotective agent like silymarin.[24]

-

Assessment: After a specific period (e.g., 24 hours), blood samples are collected to measure serum levels of liver enzymes (e.g., ALT, AST). Liver tissue is also collected for histopathological examination and analysis of oxidative stress markers.[17][23]

-

Data Analysis: The levels of liver enzymes and the extent of liver damage in the treated groups are compared to the CCl₄-only group to assess the hepatoprotective effect.

Conclusion

3,4,5-Trimethoxybenzoic acid and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities, supported by the data and experimental protocols outlined in this guide, highlight their significance in drug discovery. The versatility of the TMBA scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the development of novel and effective therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource to facilitate these future research and development endeavors.

Workflow for Drug Discovery Based on 3,4,5-Trimethoxybenzoic Acid

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. msjonline.org [msjonline.org]

- 3. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]

- 4. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. prepchem.com [prepchem.com]

- 8. 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3 [amp.chemicalbook.com]

- 9. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]

- 20. moodle2.units.it [moodle2.units.it]

- 21. Frontiers | The Role of Altered BDNF/TrkB Signaling in Amyotrophic Lateral Sclerosis [frontiersin.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hepatoprotective effect of commercial herbal extracts on carbon tetrachloride-induced liver damage in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4,5-Triethoxybenzoic Acid: A Focus on Synthesis and Inferred Properties

Foreword: Scientific literature and chemical databases reveal a significant scarcity of information regarding the discovery, natural occurrence, and biological activity of 3,4,5-Triethoxybenzoic acid. In contrast, its close analog, 3,4,5-Trimethoxybenzoic acid, is a well-documented compound. This guide, therefore, focuses on the probable synthetic pathway for this compound, based on the established synthesis of its methoxy counterpart, and presents its inferred physicochemical properties.

Discovery and Natural Occurrence

There is a notable absence of scientific literature detailing the discovery or isolation of this compound from natural sources. While its precursor, gallic acid (3,4,5-trihydroxybenzoic acid), is abundant in the plant kingdom, the ethylated derivative has not been reported as a naturally occurring compound. The closely related 3,4,5-Trimethoxybenzoic acid, however, has been identified as a plant metabolite.[1]

Physicochemical Properties

| Property | Gallic Acid | 3,4,5-Trimethoxybenzoic Acid | This compound (Predicted) |

| Molecular Formula | C₇H₆O₅ | C₁₀H₁₂O₅ | C₁₃H₁₈O₅ |

| Molecular Weight | 170.12 g/mol | 212.20 g/mol | 254.28 g/mol |

| Appearance | White or yellowish crystalline solid | White to beige fine crystalline powder[2] | Crystalline solid |

| Melting Point | 250 °C (decomposes) | 168-171 °C[2] | Likely lower than the trimethoxy analog due to increased flexibility of ethyl chains. |

| Boiling Point | Decomposes | 225-227 °C at 10 mmHg[2] | Higher than the trimethoxy analog due to increased molecular weight. |

| Solubility | Soluble in water, alcohol, ether | Slightly soluble in water; Soluble in ethanol, DMSO[3] | Expected to have lower water solubility and higher solubility in nonpolar organic solvents compared to the trimethoxy analog. |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a logical and established synthetic route can be inferred from the numerous protocols available for its trimethylated analog, 3,4,5-Trimethoxybenzoic acid.[4][5][6] The most common approach involves the O-alkylation of gallic acid.

Proposed Synthetic Pathway: Ethylation of Gallic Acid

The proposed synthesis involves the reaction of gallic acid with an ethylating agent, such as diethyl sulfate, in the presence of a base. This reaction substitutes the hydrogen atoms of the three phenolic hydroxyl groups and the carboxylic acid group with ethyl groups, followed by a selective hydrolysis of the resulting ethyl ester to yield the final product.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for the synthesis of 3,4,5-Trimethoxybenzoic acid and has not been experimentally validated for this compound.

Materials:

-

Gallic acid (1 mole)

-

Diethyl sulfate (a strong ethylating agent) (at least 4 moles)

-

Anhydrous potassium carbonate (or sodium hydroxide) (sufficient to neutralize the reaction)

-

Acetone (or another suitable solvent)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Ethylation:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve gallic acid in a suitable solvent like acetone.

-

Add a base, such as anhydrous potassium carbonate, to the mixture.

-

Slowly add diethyl sulfate to the stirred suspension. Caution: Diethyl sulfate is a potent alkylating agent and is likely carcinogenic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

-

Work-up and Isolation of the Intermediate Ester:

-

After cooling, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 3,4,5-triethoxybenzoate.

-

-

Hydrolysis:

-

Dissolve the crude ester in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for a few hours to facilitate the hydrolysis of the ester to the carboxylic acid.

-

-

Purification:

-

Cool the reaction mixture and acidify with hydrochloric acid until a precipitate forms.

-

Collect the precipitate (this compound) by filtration.

-

Wash the solid with cold water to remove any remaining inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activities or associated signaling pathways of this compound. Research on the biological effects of related compounds, such as gallic acid and 3,4,5-Trimethoxybenzoic acid, suggests potential antioxidant and anti-inflammatory properties, but these have not been investigated for the triethoxy derivative.

Conclusion

This compound is a compound for which there is a significant lack of published research, particularly concerning its natural occurrence and biological function. Its synthesis, while not explicitly described, can be reasonably proposed based on the well-established chemistry of its parent compound, gallic acid, and its close analog, 3,4,5-Trimethoxybenzoic acid. The provided hypothetical synthesis protocol serves as a starting point for researchers interested in exploring the properties and potential applications of this understudied molecule. Further investigation is required to characterize its physical and chemical properties and to determine if it possesses any significant biological activity.

References

- 1. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trimethoxybenzoic acid, 99% 118-41-2 India [ottokemi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,4,5-Trimethoxy benzoic acid | 118-41-2 [chemicalbook.com]

- 6. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3,4,5-Triethoxybenzoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Triethoxybenzoic acid, a derivative of benzoic acid. Due to the limited direct experimental data on this specific compound, this paper draws heavily on the well-documented properties and synthesis of its close structural analog, 3,4,5-Trimethoxybenzoic acid. This guide covers the probable synthesis routes, physicochemical properties, and potential applications in drug development, with a focus on providing researchers with the foundational knowledge needed for further investigation. All quantitative data is presented in structured tables, and detailed experimental protocols for analogous syntheses are provided.

Introduction

Benzoic acid and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, exhibiting a wide range of biological activities.[1] The substitution pattern on the benzene ring significantly influences the compound's properties, including its antimicrobial, anti-inflammatory, and antioxidant capabilities.[1] this compound, while not as extensively studied as its methoxy counterpart, represents a molecule of interest for drug development due to the potential for altered lipophilicity and metabolic stability conferred by the ethoxy groups. This guide will extrapolate from the known data of 3,4,5-Trimethoxybenzoic acid to provide a predictive but thorough examination of the triethoxy derivative.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison with 3,4,5-Trimethoxybenzoic acid. The replacement of methyl groups with ethyl groups would lead to an increase in molecular weight and likely a change in its melting point and solubility profile.

Table 1: Comparison of Physicochemical Properties

| Property | 3,4,5-Trimethoxybenzoic Acid | This compound (Predicted) | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | C₁₃H₁₈O₅ | [2][3] |

| Molecular Weight | 212.20 g/mol | 254.28 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [4][5] |

| Melting Point | 168-171 °C | Expected to be different from the methoxy analog | [4][6] |

| Boiling Point | 225-227 °C at 10 mmHg | Expected to be higher than the methoxy analog | [4][5] |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. Soluble in DMF and DMSO. | Predicted to have lower water solubility and good solubility in common organic solvents. | [7] |

| pKa | ~4.23 (Predicted) | Similar acidity to the methoxy analog is expected. |

Synthesis of this compound

The most probable synthetic route to this compound is through the ethylation of gallic acid (3,4,5-trihydroxybenzoic acid), analogous to the well-established methylation of gallic acid to produce its trimethoxy counterpart.[4][8][9] The key transformation is the conversion of the three phenolic hydroxyl groups to ethoxy ethers.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process, although it is often performed in a single pot: deprotonation of the acidic protons (both carboxylic and phenolic) followed by nucleophilic attack on an ethylating agent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the methylation of gallic acid using dimethyl sulfate and can be modified for ethylation.[10] Diethyl sulfate is a common ethylating agent used for the ethylation of phenols.

Materials:

-

Gallic acid

-

Diethyl sulfate

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend gallic acid (1 equivalent) and anhydrous potassium carbonate (excess, e.g., 5-6 equivalents) in DMF.

-

Addition of Ethylation Agent: To the stirred suspension, add diethyl sulfate (excess, e.g., 4-5 equivalents) dropwise at room temperature. Caution: Diethyl sulfate is toxic and a suspected carcinogen; handle with appropriate personal protective equipment in a fume hood.[11]

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 1-2. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic and Analytical Data (Predicted)

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. The expected spectroscopic data can be inferred from the known data of the trimethoxy analog.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | - A singlet for the two aromatic protons. - A quartet for the -OCH₂- protons of the ethoxy groups. - A triplet for the -CH₃ protons of the ethoxy groups. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Signals for the aromatic carbons, with symmetry indicating two sets of equivalent carbons. - A signal for the carboxylic acid carbon. - A signal for the -OCH₂- carbons. - A signal for the -CH₃ carbons. |

| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid. - A sharp C=O stretch for the carboxylic acid. - C-H stretches for the aromatic and aliphatic protons. - C-O stretches for the ether linkages. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 254.28. - Fragmentation patterns showing the loss of ethoxy groups and the carboxyl group. |

Applications in Drug Development and Biological Activity

While direct biological studies on this compound are not widely published, the trimethoxy analog and its derivatives have shown a range of pharmacological activities, suggesting potential avenues of research for the triethoxy compound.

Potential as a Synthetic Precursor

3,4,5-Trimethoxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial drug trimethoprim and the anti-anxiety agent trimetozine.[9] It is plausible that this compound could serve as a precursor for novel analogs of these drugs, potentially with improved pharmacokinetic properties.

Predicted Biological Activities

-

Antimicrobial Activity: 3,4,5-Trimethoxybenzoic acid exhibits antibacterial activity against S. aureus with a reported MIC of 0.97 µg/mL.[7][12] Derivatives of trimethoxybenzoic acid have also been investigated as efflux pump inhibitors, which can reverse antibiotic resistance in bacteria.[13] The triethoxy analog could be explored for similar properties.

-

Antioxidant and Anti-inflammatory Effects: The trimethoxy analog is known to be a potent antioxidant and an inhibitor of cytokine production.[14] It has also shown hepatoprotective effects by modulating oxidative stress and inflammation.[14] The core phenolic ether structure is important for these activities, suggesting that the triethoxy derivative may also possess antioxidant and anti-inflammatory potential.

-

Other Potential Activities: Derivatives of 3,4,5-trimethoxybenzoic acid have been explored for a variety of other activities, including anticancer and acetylcholinesterase inhibitory effects.[15][16]

Efflux Pump Inhibition Signaling Pathway

One of the promising areas of research for benzoic acid derivatives is in combating antimicrobial resistance. Efflux pumps are bacterial proteins that can expel antibiotics from the cell, leading to resistance. Inhibitors of these pumps can restore the efficacy of existing antibiotics.

Caption: Proposed mechanism of action for a this compound derivative as an efflux pump inhibitor.

Conclusion

This compound is a benzoic acid derivative with potential for application in drug discovery and development. While direct experimental data is limited, its properties and synthetic routes can be reliably inferred from its well-studied analog, 3,4,5-Trimethoxybenzoic acid. The proposed synthesis via ethylation of gallic acid is a feasible approach for obtaining this compound for further study. The potential for antimicrobial, antioxidant, and anti-inflammatory activities, based on its structural similarity to other active benzoic acid derivatives, makes this compound a compelling target for future research. This guide provides a foundational framework for scientists and researchers to begin exploring the synthesis and biological evaluation of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 4. 3,4,5-Trimethoxy benzoic acid | 118-41-2 [chemicalbook.com]

- 5. 3,4,5-Trimethoxybenzoic acid, 99% 118-41-2 India [ottokemi.com]

- 6. 3,4,5-三甲氧基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. epa.gov [epa.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,4,5-Trimethoxybenzoic acid | Antioxidant | TargetMol [targetmol.com]

- 15. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 16. benchchem.com [benchchem.com]

Theoretical Exploration of 3,4,5-Triethoxybenzoic Acid's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the molecular structure of 3,4,5-Triethoxybenzoic acid. In the absence of extensive direct experimental and computational data for this specific molecule, this guide leverages detailed theoretical and experimental findings for its close structural analog, 3,4,5-trimethoxybenzoic acid, to infer and project the structural and electronic characteristics of the title compound. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by providing a robust theoretical framework, detailing anticipated molecular geometries, electronic properties, and spectroscopic behaviors. The methodologies for computational analysis are outlined to guide further empirical and theoretical investigations.

Introduction

This compound, a derivative of gallic acid, belongs to a class of substituted benzoic acids with potential applications in medicinal chemistry and materials science. The presence of three ethoxy groups on the benzene ring is expected to significantly influence its steric and electronic properties, thereby affecting its chemical reactivity, intermolecular interactions, and biological activity. Understanding the three-dimensional structure and electronic landscape of this molecule is paramount for predicting its behavior and designing novel applications.

This guide synthesizes information from computational studies on analogous molecules to provide a detailed theoretical perspective on the structure of this compound.

Theoretical Molecular Structure

The molecular structure of this compound is characterized by a central benzene ring substituted with a carboxylic acid group and three ethoxy groups at the 3, 4, and 5 positions. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, is crucial for determining its overall shape and potential for intermolecular interactions.

Inferred Molecular Geometry

Based on studies of 3,4,5-trimethoxybenzoic acid and other substituted benzoic acids, the geometry of this compound can be predicted with a reasonable degree of accuracy. The benzene ring is expected to be largely planar. The carboxylic acid group may exhibit some degree of torsion with respect to the phenyl ring, influencing its hydrogen bonding capabilities.

The key difference between the triethoxy and trimethoxy analogs lies in the orientation and conformational flexibility of the alkoxy side chains. The ethyl groups in this compound introduce additional rotational degrees of freedom and greater steric bulk compared to the methyl groups. This is anticipated to result in more complex conformational possibilities for the ethoxy groups, which could influence the crystal packing and solvation properties of the molecule.

Table 1: Predicted Geometrical Parameters for this compound (inferred from 3,4,5-trimethoxybenzoic acid data)

| Parameter | Predicted Value Range | Notes |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.38 - 1.41 | Typical for a substituted benzene ring. |

| C-C (carboxyl) | 1.48 - 1.52 | Single bond character. |

| C=O (carboxyl) | 1.20 - 1.23 | Double bond character. |

| C-O (carboxyl) | 1.33 - 1.37 | Partial double bond character due to resonance. |

| C(aromatic)-O(ethoxy) | 1.35 - 1.38 | Influenced by resonance with the ring. |

| O(ethoxy)-C(ethyl) | 1.42 - 1.45 | |

| C-C (ethyl) | 1.51 - 1.54 | |

| Bond Angles (°) ** | ||

| C-C-C (aromatic) | 118 - 122 | Close to ideal 120° for a hexagonal ring. |

| C-C-O (carboxyl) | 118 - 122 | |

| O=C-O (carboxyl) | 120 - 124 | |

| C(aromatic)-O-C(ethyl) | 117 - 120 | |

| Dihedral Angles (°) ** | ||

| C(aromatic)-C(aromatic)-C-O (carboxyl) | 0 - 30 | Defines the torsion of the carboxyl group relative to the ring. |

| C(aromatic)-O-C-C (ethoxy) | Variable | Multiple stable conformers are possible due to rotation around the C-O and C-C bonds. |

Computational Methodology

To obtain precise theoretical data for this compound, quantum chemical calculations are essential. Density Functional Theory (DFT) is a powerful and widely used method for this purpose.

Recommended Computational Protocol

A robust computational protocol for investigating the structure of this compound would involve the following steps:

-

Conformational Search: A thorough conformational search should be performed to identify the low-energy conformers, particularly concerning the orientation of the ethoxy and carboxylic acid groups.

-

Geometry Optimization: The geometries of the identified conformers should be fully optimized using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with a 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electronic structure.

-

Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Once the ground-state geometry is established, various electronic properties can be calculated, including the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Mulliken atomic charges.

The workflow for such a computational study can be visualized as follows:

Initial Toxicity Screening of 3,4,5-Triethoxybenzoic Acid: A Technical Guide

Disclaimer: This document provides a technical framework for the initial toxicity screening of 3,4,5-Triethoxybenzoic acid. Due to the limited availability of public data for this specific compound, this guide is constructed based on established toxicological methodologies and data from structurally analogous compounds, including gallic acid, its alkyl esters (e.g., propyl gallate), and 3,4,5-trimethoxybenzoic acid. The provided data and protocols should be considered illustrative for this class of compounds.

Introduction

This compound is a derivative of gallic acid, a phenolic compound with a history of use in various industries. As with any novel compound intended for applications that may lead to human or environmental exposure, a thorough toxicological evaluation is imperative. This guide outlines a tiered approach for the initial toxicity screening, focusing on in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity. The objective is to identify potential hazards and inform risk assessment.

Data Presentation: Toxicity of Structurally Similar Compounds

The following tables summarize publicly available toxicity data for compounds structurally related to this compound. This data serves as a reference for estimating the potential toxicity profile.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | IC50 Value | Citation(s) |

| Gallic Acid | MDA-MB-231 (Human Breast Cancer) | MTS | Cell Viability (48h) | 50 µM | [1] |

| Gallic Acid | Jurkat (Human T-cell Leukemia) | MTS | Cell Viability (48h) | 50.9 ± 1.5 µM | [2] |

| Gallic Acid | MDA-MB-231 (Human Breast Cancer) | HCS & Caspase Activity | Cytotoxicity | 43.86 µg/mL | [3][4] |

| Gallic Acid | T47D (Human Breast Cancer) | MTT | Cytotoxicity | 20.86 µg/mL | [5] |

| Propyl Gallate | A549 (Human Lung Carcinoma) | MTT | Cell Proliferation (72h) | ~500 µM | [6][7] |

| Propyl Gallate | DU145 (Human Prostate Carcinoma) | Not Specified | Cytotoxicity | ~100 µM | [8] |

| Alkyl Gallates (Octyl, Dodecyl, Butyl) | Rat Hepatocytes | Not Specified | Cell Death | More toxic than Propyl Gallate | [9] |

Table 2: Genotoxicity Data Summary

| Compound | Test System | Assay | Result | Citation(s) |

| Gallic Acid | Swiss Albino Mice (in vivo) | Micronucleus Assay | Genoprotective against Cisplatin | [10] |

| Gallic Acid | Swiss Albino Mice (in vivo) | Comet Assay | Genoprotective against Cisplatin | [10] |

| Gallic Acid | Drosophila melanogaster (in vivo) | Sex-Linked Recessive Lethal (SLRL) Test | Genotoxic at high concentrations | |

| Propyl Gallate | A549 Lung Cancer Cells (in vitro) | Comet Assay | Induced DNA strand breaks | [6] |

| Propyl Gallate | Multiple Tests (in vivo/in vitro) | Various | Generally considered non-mutagenic | [8][11] |

Table 3: Acute Oral Toxicity Data

| Compound | Species | Endpoint | LD50 Value | Citation(s) |

| Propyl Gallate | Mice, Rats, Hamsters, Rabbits | Oral LD50 | 2,000 - 3,800 mg/kg bw | [8] |

Experimental Protocols

The following are detailed, standardized protocols for an initial toxicity assessment, based on OECD guidelines.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

This protocol is based on the principles outlined in OECD Guidance Document 129 for estimating starting doses for in vivo acute toxicity tests.[12][13]

Objective: To determine the concentration of the test article that causes a 50% reduction in cell viability (IC50) in a mammalian cell line.

Materials:

-

Balb/c 3T3 mouse fibroblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

This compound (test article)

-

Neutral Red solution

-

96-well cell culture plates

-

Spectrophotometer (540 nm)

Procedure:

-

Cell Seeding: Seed Balb/c 3T3 cells into 96-well plates at a density that ensures they are in an exponential growth phase at the time of treatment and form a confluent monolayer after 24 hours.

-

Test Article Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium.

-

Treatment: After 24 hours of incubation, replace the medium in the wells with the medium containing various concentrations of the test article. Include vehicle controls and untreated controls.

-

Incubation: Incubate the treated plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Neutral Red Staining: Remove the treatment medium, wash the cells, and add a medium containing Neutral Red. Incubate for 3 hours to allow for the uptake of the dye into the lysosomes of viable cells.

-

Dye Extraction: Wash the cells to remove excess dye. Add a destain solution (e.g., acidified ethanol) to extract the dye from the cells.

-

Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting a dose-response curve.

Genotoxicity Assays

This protocol follows the principles of OECD Guideline 471.[14][15][16]

Objective: To assess the mutagenic potential of the test article by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

Materials:

-

S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

E. coli strain (e.g., WP2 uvrA)

-

This compound (test article)

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Assay Conditions: The test is performed with and without the S9 metabolic activation system.

-

Plate Incorporation Method:

-

To molten top agar, add the bacterial culture, the test article at various concentrations, and either S9 mix or a buffer.

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (negative control) and this increase is reproducible.

This protocol is based on OECD Guideline 487.[17][18][19][20][21]

Objective: To detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.

Materials:

-

Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, L5178Y)

-

This compound (test article)

-

Cytochalasin B (to block cytokinesis)

-

Mitotic stimulants (for lymphocytes, e.g., phytohaemagglutinin)

-

S9 fraction (for metabolic activation)

-

Microscope slides and staining reagents

Procedure:

-

Cell Culture and Treatment: Culture the cells and expose them to various concentrations of the test article, with and without S9 metabolic activation. Include positive and negative controls.

-

Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the identification of cells that have completed one cell division.

-

Harvesting and Staining: Harvest the cells, prepare slides, and stain them to visualize the main nuclei and any micronuclei.

-

Scoring: Score a predetermined number of binucleated cells for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

In Vivo Acute Oral Toxicity - Acute Toxic Class Method

This protocol follows the principles of OECD Guideline 423.[22][23][24][25][26]

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).

Animals:

-

Healthy, young adult rats of a standard laboratory strain. Typically, females are used.

Procedure:

-

Dosing: This is a stepwise procedure with the use of 3 animals of a single sex per step. Dosing is sequential, with a 48-hour interval between dosing each animal within a step.

-

Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The choice of the starting dose is based on any existing information on the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is often chosen.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Procedure: The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-